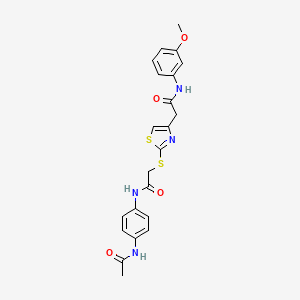

![molecular formula C13H7Cl2NOS B2569279 2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetonitrile CAS No. 339014-61-8](/img/structure/B2569279.png)

2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

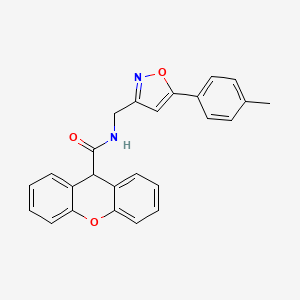

2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetonitrile is a chemical compound with the molecular formula C13H7Cl2NOS . Its average mass is 296.172 Da and its monoisotopic mass is 294.962524 Da .

Molecular Structure Analysis

The molecular structure of 2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetonitrile consists of 13 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .科学的研究の応用

Electrochemical Properties and Polymerization

Electrosynthesis and Electrodissolution of Poly(2,5-di-(2-thienyl)pyrrole) : This compound was studied for its ability to form polymer films through electrogeneration from acetonitrile solutions. The polymerization process preferentially occurs through α-α′ positions and the electrogenerated polymer film is soluble in various organic solvents. Additionally, the reduced polymer form is soluble in LiClO4 acetonitrile solution, indicating potential uses in electrochemical applications (Carrasco et al., 1993).

Oxidized and Reduced Poly(2,5-di-(-2-thienyl)-pyrrole) : This research further explores the solubility of both oxidized and reduced states of the polymer in various solvents. The high solubility of the reduced state in particular media allows for quantitative electrodissolution of the polymer following the reduction process. This property could be significant in developing new electrochemical applications (Brillas et al., 1995).

Electrodissolution and Solubility

- Electrogeneration and Solubilities of Oxidized Poly(2,5-di-(-2-thienyl) -thiophene) : The study focuses on the reproducibility and productivity of polymer electrogeneration and its solubility in different organic solvents. The solubility characteristics of this polymer suggest potential uses in various solvent-based applications (Carrasco et al., 1996).

Cyanation Processes in Organic Synthesis

- Evaluation of Catalytic Systems for Cyanation of 2,3-Dichlorobenzoyl Chloride : This research assesses various catalytic systems for the cyanation of 2,3-dichlorobenzoyl chloride, a process relevant to the synthesis of pharmaceuticals like Lamotrigine. It explores the use of acetonitrile as a solvent to enhance reaction rates, which is relevant in organic synthesis and pharmaceutical manufacturing (Leitch et al., 2017).

Electrochemical Oxidation

- Electrochemical Oxidation of 2,5-di-(-2-thienyl)-pyrrole : This study delves into the electrochemical behavior of the compound, particularly focusing on its oxidation-polymerization on platinum. The findings contribute to understanding the electrochemical properties of the compound, which can be utilized in the development of conducting polymers and related applications (Otero et al., 1994).

作用機序

将来の方向性

特性

IUPAC Name |

2-[5-(2,4-dichlorobenzoyl)thiophen-2-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2NOS/c14-8-1-3-10(11(15)7-8)13(17)12-4-2-9(18-12)5-6-16/h1-4,7H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOHXJWPZYSXGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CC=C(S2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2569197.png)

![NCGC00385163-01_C15H20O4_2(3H)-Furanone, dihydro-3-methylene-4-[(2E)-3-methyl-4-(tetrahydro-4-methyl-5-oxo-2-furanyl)-2-buten-1-yl]-, (4R)-](/img/structure/B2569200.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide](/img/structure/B2569203.png)

![N-(Cyanomethyl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B2569206.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)acrylamide](/img/structure/B2569216.png)

![2-(6-isopropyl-5,7-dioxo-2-piperidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2569217.png)

![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B2569219.png)